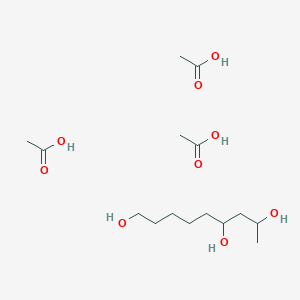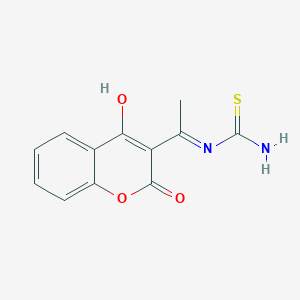![molecular formula C19H12N4O B14588917 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile CAS No. 61575-87-9](/img/structure/B14588917.png)
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a naphtho[1,2-d][1,3]oxazole core, which is a fused ring system containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile typically involves the condensation of naphthols with phenylhydrazine derivatives. One common method includes the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxidizing agent to facilitate the formation of the oxazole ring . The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other heterocyclic compounds with potential biological activities.
科学研究应用
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
作用机制
The mechanism of action of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors. The oxazole ring system can also participate in electron transfer processes, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of both phenylhydrazinylidene and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61575-87-9 |
|---|---|
分子式 |
C19H12N4O |
分子量 |
312.3 g/mol |
IUPAC 名称 |
2-[(phenylhydrazinylidene)methyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C19H12N4O/c20-11-13-10-17-19(16-9-5-4-8-15(13)16)22-18(24-17)12-21-23-14-6-2-1-3-7-14/h1-10,12,23H |
InChI 键 |
NSJOGLKLZRJNLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
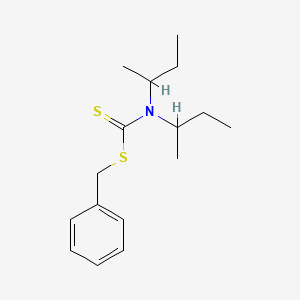
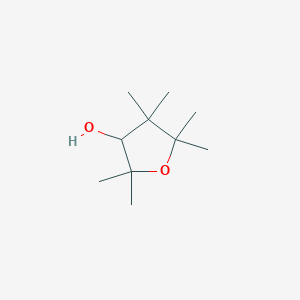
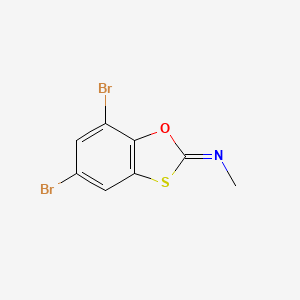
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

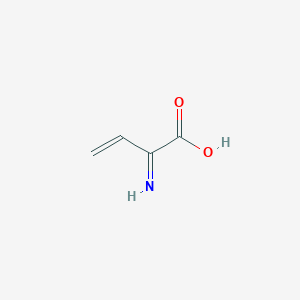
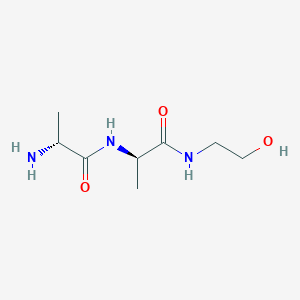

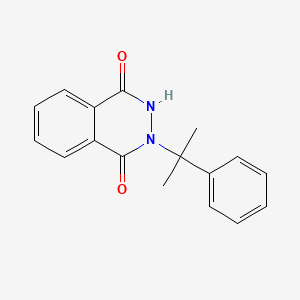
![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

